5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
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Overview
Description
5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features an indole moiety fused with a dioxolane ring, with an iodine atom attached to the indole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis.
Spirocyclization: The dioxolane ring is introduced through a spirocyclization reaction, often involving the reaction of the indole with a suitable diol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization and Rearrangement: The spirocyclic structure may undergo cyclization or rearrangement reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The iodine atom and spirocyclic structure may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-fluorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
Uniqueness
5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for research and development.
Properties
CAS No. |
34058-27-0 |
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Molecular Formula |
C10H8INO3 |
Molecular Weight |
317.08g/mol |
IUPAC Name |
5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C10H8INO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
HMOVFDKERCMKBY-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3=C(C=CC(=C3)I)NC2=O |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)I)NC2=O |
Origin of Product |
United States |
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